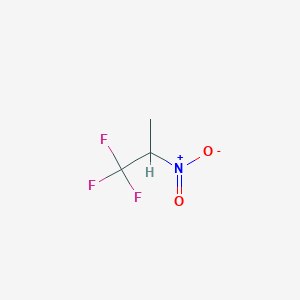
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a zinc-based reagent used in organic synthesis. It is a useful reagent for a variety of transformations, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. It is a versatile reagent with a wide range of applications in the laboratory. 50 M in THF.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-4-fluorobenzylzinc bromide involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of THF as a solvent.
Starting Materials
2-Chloro-4-fluorobenzyl bromide, Zinc, THF
Reaction
Add 2-Chloro-4-fluorobenzyl bromide to a flask containing THF., Add zinc powder to the flask and stir the mixture at room temperature for several hours., Filter the mixture to remove any unreacted zinc., Add bromine to the filtrate to quench any remaining zinc., Extract the product with diethyl ether., Wash the organic layer with water and brine., Dry the organic layer over anhydrous magnesium sulfate., Concentrate the solution under reduced pressure to obtain 2-Chloro-4-fluorobenzylzinc bromide in THF solution.
Scientific Research Applications
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of aryl-aryl bonds, which are important components of many drugs and other compounds. It is also used in the synthesis of heterocyclic compounds, which are used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in the synthesis of polymers, which are used in a variety of applications, including coatings, adhesives, and medical implants.
Mechanism Of Action
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a Lewis acid-base catalyst that facilitates the formation of aryl-aryl bonds. The Lewis acid-base mechanism involves the formation of a covalent bond between the Lewis acid (2-Chloro-4-fluorobenzylzinc bromide) and the Lewis base (THF). The Lewis acid-base interaction results in the formation of an intermediate, which is then attacked by the nucleophile (the aryl-aryl bond-forming reagent). This leads to the formation of the desired aryl-aryl bond.
Biochemical And Physiological Effects
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is not known to have any direct biochemical or physiological effects. As a reagent, it is used in the synthesis of compounds that may have biochemical and physiological effects, but the reagent itself does not have any known effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is its versatility. It can be used in a variety of reactions, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using this reagent is that it is not very reactive, so it requires longer reaction times than other reagents.
Future Directions
The use of 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is expected to continue to grow in the future. Its versatility and low cost make it an attractive reagent for a variety of applications. Future research may focus on developing new catalytic reactions using this reagent, as well as exploring new applications for this reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, researchers may explore ways to improve the reactivity of this reagent, in order to reduce reaction times. Finally, researchers may explore ways to reduce the cost of this reagent, in order to make it more accessible to researchers.
properties
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPGXMWYXBULN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluorobenzylzinc bromide, 0.50 M in THF | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)